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Abstract
Reuterin, a potent broad-spectrum antimicrobial compound produced by certain strains of

Lactobacillus reuteri, has garnered significant interest for its potential therapeutic and food

preservation applications. This technical guide provides a comprehensive overview of the

genetic determinants governing reuterin synthesis in lactobacilli. We delve into the genomic

architecture of the reuterin production pathway, detailing the key genes and their functions

within the propanediol utilization (pdu)-cobalamin biosynthesis (cbi-cob-hem) operon. This

guide also presents quantitative data on reuterin production under various conditions, outlines

detailed experimental protocols for the study of these genetic determinants, and provides visual

representations of the key pathways and experimental workflows to facilitate a deeper

understanding of this complex biological system.

Introduction
Lactobacillus reuteri, a heterofermentative lactic acid bacterium, is a natural inhabitant of the

gastrointestinal tracts of humans and other animals. Certain strains possess the unique ability

to convert glycerol into the antimicrobial compound 3-hydroxypropionaldehyde (3-HPA),

commonly known as reuterin. Reuterin exists in a dynamic equilibrium with its hydrated

monomer and cyclic dimer forms.[1] It exhibits inhibitory activity against a wide range of

microorganisms, including pathogenic bacteria, yeasts, fungi, and protozoa.[1] This broad-
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spectrum activity, coupled with its production by a commensal bacterium, makes reuterin a

promising candidate for development as a therapeutic agent and a natural food preservative.

The synthesis of reuterin is a complex process that is tightly linked to the anaerobic

metabolism of glycerol and is dependent on the presence of cobalamin (vitamin B12) as a

cofactor.[2][3] The genetic machinery responsible for both reuterin and cobalamin biosynthesis

is encoded within a large, horizontally acquired genomic island.[2][4] Understanding the genetic

and molecular basis of reuterin production is crucial for the rational design of strategies to

enhance its yield and for the development of novel antimicrobial therapies.

Genetic Organization of the Reuterin Synthesis
Locus
The capacity of L. reuteri to produce reuterin is encoded within a large gene cluster, often

referred to as the pdu-cbi-cob-hem genomic island.[2][4] This island is characterized by a lower

GC content compared to the rest of the genome, suggesting its acquisition through horizontal

gene transfer.[2][4] This cluster contains genes for propanediol utilization (pdu), as well as for

the biosynthesis of the essential cofactor, cobalamin (cbi, cob, and hem genes).[5][6] The entire

cluster can be comprised of up to 58 open reading frames (ORFs).[2]

The organization of this locus reveals a close functional linkage between glycerol metabolism

and cobalamin biosynthesis. The positive regulator, PocR, controls the transcription of both the

pdu and cbi-cob operons.[2][5]

The Propanediol Utilization (pdu) Operon
The pdu operon contains the core enzymatic machinery for the conversion of glycerol to

reuterin and its subsequent metabolism. A key enzyme is the cobalamin-dependent glycerol

dehydratase, which catalyzes the conversion of glycerol to 3-HPA (reuterin).[1] This enzyme is

typically composed of three subunits encoded by the pduC, pduD, and pduE genes (also

referred to as gupCDE in some literature).[5][7] Other genes in the pdu operon are involved in

the further conversion of 3-HPA to 1,3-propanediol, a process that regenerates NAD+.[8]

The Cobalamin Biosynthesis (cbi-cob-hem) Operon
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Cobalamin is an essential cofactor for the activity of glycerol dehydratase.[2] Many strains of L.

reuteri capable of producing reuterin also possess the genetic machinery for the de novo

synthesis of cobalamin. The genes responsible for this complex pathway are organized in the

cbi-cob-hem operon, which is located adjacent to the pdu operon.[5][6] This operon contains a

comprehensive set of genes required for the anaerobic biosynthesis of cobalamin.[6][9]

Table 1: Key Genes and Their Functions in the pdu-cbi-
cob-hem Operon of Lactobacillus reuteri
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Gene/Operon Encoded Protein/Function Reference(s)

pdu Operon
Propanediol/Glycerol

Utilization

pduCDE (gupCDE)

Subunits of cobalamin-

dependent glycerol/diol

dehydratase (catalyzes

glycerol to 3-HPA)

[5][10]

pduQ

1,3-propanediol

oxidoreductase (converts 3-

HPA to 1,3-propanediol)

[11]

pduP

Coenzyme-A acylating

propionaldehyde

dehydrogenase

[10]

pduL Phosphotransacylase [10]

pduW Propionate kinase [10]

pduA, B, J, K, N, T, U

Shell proteins of the bacterial

microcompartment

(metabolosome)

[10]

cbi-cob-hem Operon
Cobalamin (Vitamin B12)

Biosynthesis

cbi genes

Involved in the anaerobic

biosynthesis of the corrin ring

of cobalamin

[6][9]

cob genes
Involved in the conversion of

cobinamide to cobalamin
[6][9]

hem genes

Involved in the biosynthesis of

siroheme, a precursor for

cobalamin

[6][9]

pocR Regulatory Gene
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pocR

AraC-type transcriptional

regulator; positively regulates

the pdu and cbi-cob operons

[2][5]

Reuterin Synthesis Pathway and Regulation
The biochemical pathway for reuterin synthesis is a two-step process that is initiated by the

conversion of glycerol.

Cofactor

Glycerol 3-Hydroxypropionaldehyde
(Reuterin)

 Glycerol Dehydratase
(PduCDE) 1,3-Propanediol

 1,3-Propanediol
Dehydrogenase

(PduQ)

NAD+

NADH + H+

Cobalamin
(Vitamin B12)

 required for
activity

Click to download full resolution via product page

Caption: Biochemical pathway of reuterin synthesis from glycerol in Lactobacillus reuteri.

The expression of the pdu and cbi-cob-hem operons is positively regulated by the

transcriptional activator PocR.[2] The induction of this system is influenced by the presence of

glycerol and the growth phase of the bacteria.[1]

Quantitative Analysis of Reuterin Production
The production of reuterin by L. reuteri is influenced by various factors, including the strain,

glycerol concentration, cell density, pH, temperature, and incubation time. The tables below

summarize quantitative data from several studies.

Table 2: Reuterin Production by Different Lactobacillus
Strains and Conditions
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Lactobacillus
Strain

Glycerol
Concentration
(mM)

Reuterin/3-HPA
Produced (mM)

Reference(s)

L. reuteri LR301 600
Bacteriostatic effect

observed
[12]

L. reuteri DPC16 300 ~178 [9]

L. reuteri DPC16 350
Maximum

concentration reported
[12]

Chicken Isolate

PT6_F1
600 156.9 ± 11.0 [8]

Chicken Isolate

PTA4_C4
600 330.2 ± 14.9 [8]

L. reuteri DSM 20016 600 132.8 ± 4.3 [8]

L. reuteri SD2112 600 432.9 ± 9.0 [8]

L. reuteri ATCC 53608 100
Highest conversion

yield
[5]

Lactobacillus

coryniformis WBB05
200 123 [6]

Table 3: Optimal Conditions for Reuterin Production by
L. reuteri DPC16
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Parameter Optimal Value Reuterin Yield Reference(s)

Initial Glycerol

Concentration
300-350 mM Highest Production [9][12]

Biomass

Concentration
21-25 g/L Highest Production [9][12]

pH 6.2-6.8 Highest Production [9][12]

Temperature 25-30 °C Highest Production [9]

Conversion Time 1-2 hours Highest Production [9][12]

Culture Age 20-24 hours
Most Efficient

Transformation
[9]

Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of reuterin
synthesis.

Quantification of Reuterin
This method is based on the reaction of 3-HPA with tryptophan in the presence of hydrochloric

acid to produce a colored compound that can be measured spectrophotometrically.

Protocol:

Prepare a standard curve using acrolein at concentrations ranging from 0.05 to 6 mM.[13]

Harvest L. reuteri cells from culture by centrifugation (e.g., 4,000 rpm for 10 minutes).[14]

Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH

7.5).[14]

Resuspend the cells in a glycerol solution (e.g., 250 mM glycerol) and incubate at 37°C for 1-

2 hours to allow for reuterin production.[14]
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Pellet the cells by centrifugation and filter the supernatant through a 0.45-μm syringe filter.

[14]

To 300 μl of the filtered supernatant, add 225 μl of 10 mM tryptophan solution and 900 μl of

concentrated HCl.[14]

Incubate the mixture at 37°C for 20 minutes.[13][14]

Measure the absorbance at 560 nm.[13]

Determine the reuterin concentration by comparing the absorbance to the acrolein standard

curve.

HPLC provides a more specific and accurate quantification of 3-HPA.

Protocol:

Prepare cell-free supernatant as described in the colorimetric assay protocol.

Use an HPLC system equipped with a suitable column, such as an Aminex HPX-87H ion

exclusion column.[9]

Set the column temperature to 55°C.[9]

Use an isocratic mobile phase, for example, 5 mM H₂SO₄, at a flow rate of 0.5 mL/min.[9]

Inject the sample (e.g., 10 µL).[9]

Detect the compounds using a refractive index (RI) detector.[9]

Quantify 3-HPA by comparing the peak area to that of a known standard.

Genetic Manipulation
Creating gene knockouts is essential for studying the function of specific genes in the reuterin
synthesis pathway.
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Caption: Experimental workflow for gene knockout in Lactobacillus reuteri using homologous

recombination.

Note: More advanced techniques like CRISPR-Cas9-assisted recombineering have also been

developed for more efficient genome editing in L. reuteri.[15]

Transcriptome Analysis (RNA-Seq)
Transcriptome analysis can reveal changes in gene expression in response to different

conditions, such as the presence of glycerol.

Protocol:

Culture L. reuteri under the desired experimental conditions (e.g., with and without glycerol).

Extract total RNA from the bacterial cells using a suitable RNA extraction kit.

Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

Construct a cDNA library from the enriched mRNA.

Sequence the cDNA library using a next-generation sequencing platform.

Process the raw sequencing reads by removing adapters and low-quality reads.

Align the clean reads to the L. reuteri reference genome.

Quantify gene expression levels (e.g., as transcripts per million - TPM).

Perform differential gene expression analysis to identify genes that are up- or down-

regulated under the experimental conditions.

Conclusion
The genetic determinants of reuterin synthesis in Lactobacillus reuteri are encoded within a

complex and fascinating genomic island. The close linkage of the pdu operon, responsible for

glycerol metabolism and reuterin production, with the cbi-cob-hem operon for cobalamin

biosynthesis highlights the intricate co-evolution of these pathways. A thorough understanding
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of the genetic organization, regulation, and the functions of the individual genes is paramount

for harnessing the full potential of reuterin as a therapeutic and biopreservative agent. The

experimental protocols detailed in this guide provide a robust framework for researchers to

further investigate this important biological system and to develop strategies for its modulation

and application in the fields of medicine and food science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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